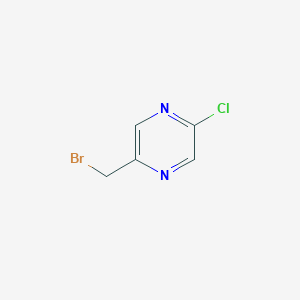

2-(Bromomethyl)-5-chloropyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-5-chloropyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-1-4-2-9-5(7)3-8-4/h2-3H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYYNUHLKKMEMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Cl)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401302176 | |

| Record name | 2-(Bromomethyl)-5-chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1433707-80-2 | |

| Record name | 2-(Bromomethyl)-5-chloropyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1433707-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-5-chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 2 Bromomethyl 5 Chloropyrazine

Precursor Synthesis and Halogenation Routes to Chloropyrazines

The journey to 2-(bromomethyl)-5-chloropyrazine begins with the synthesis of the chloropyrazine core. A common precursor for this is 2,5-dimethylpyrazine (B89654), which can undergo free-radical chlorination. For instance, the use of N-chlorosuccinimide (NCS) in the presence of an initiator like benzoyl peroxide can yield 2-chloromethyl-5-methyl pyrazine (B50134).

Another significant precursor is 5-methylpyrazine-2-carboxylic acid. This can be derived from 2,5-dimethylpyrazine through an oxidation process. The carboxylic acid group can then be converted to other functionalities to facilitate subsequent reactions.

Halogenation of the pyrazine ring is a critical step. For pyrazines and other electron-deficient π-systems, electrophilic aromatic substitution (EAS) reactions for halogenation can be challenging and often require harsh conditions, such as strong mineral acids and elevated temperatures. nih.gov However, various methods have been developed to achieve this transformation. For instance, dehydroxyhalogenation of hydroxypyrazoles, a related heterocyclic system, using reagents like phosphorus oxychloride is a common method for preparing chloropyrazoles. researchgate.net Similar principles can be applied to pyrazine systems.

The synthesis of chloropyrazines can also be achieved through condensation reactions. For example, the direct condensation of aminoacetamide chloride with methylglyoxal (B44143) can produce 5-methyl pyrazin-2-ol, which can then be treated with a brominating agent like phosphoryl bromide to yield the desired bromo-substituted pyrazine. However, this method can suffer from poor yields.

A variety of catalytic systems, including copper-chromium, copper-zinc-chromium, and silver, have been patented for the preparation of pyrazine derivatives, highlighting the industrial importance of these compounds. tandfonline.com

Bromomethylation Strategies for Pyrazine Rings

Once the 2-chloro-5-methylpyrazine (B1367138) precursor is obtained, the next crucial step is the bromination of the methyl group to form the bromomethyl derivative.

Direct Bromination Approaches

A prominent method for the bromination of allylic and benzylic positions, which is analogous to the methyl group on the pyrazine ring, is the Wohl-Ziegler reaction. chem-station.comwikipedia.orgthermofisher.com This reaction employs N-bromosuccinimide (NBS) as the brominating agent in a non-polar solvent like carbon tetrachloride, typically initiated by a radical initiator such as AIBN (2,2'-azobis(isobutyronitrile)) or benzoyl peroxide under reflux conditions. organic-chemistry.orgmychemblog.com The reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts a hydrogen from the methyl group, forming a stabilized radical intermediate which then reacts with a bromine source. organic-chemistry.orgmychemblog.com It is crucial to maintain a low concentration of molecular bromine (Br2) and hydrogen bromide (HBr) to prevent unwanted side reactions, a condition that is effectively managed by the in-situ generation of bromine from NBS. organic-chemistry.org

The choice of solvent is critical, with carbon tetrachloride being traditionally used due to the poor solubility of NBS and the insolubility of the succinimide (B58015) byproduct, which provides a visual cue for reaction completion. organic-chemistry.org However, due to environmental and safety concerns, alternative solvents like acetonitrile (B52724) have been explored and found to be effective. organic-chemistry.org

Alternative Functionalization Methods for the Methyl Group

Beyond direct bromination, other functionalization strategies for the methyl group on the pyrazine ring exist. The methyl group can be functionalized under anionic conditions after the formation of 1,4-dihydropyrazine (B12976148) derivatives. researchgate.net Another approach involves the deprotometallation of methylated azines and diazines using hindered lithium dialkylamides, which allows for chemoselective functionalization. researchgate.net These functionalized intermediates can then be converted to the desired bromomethyl group through subsequent chemical transformations.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include temperature, solvent, reactant concentrations, and reaction time. scielo.br

For the Wohl-Ziegler bromination, the reaction is typically carried out at reflux temperature to ensure the homolytic cleavage of the radical initiator. mychemblog.com The concentration of NBS is a critical factor; a stoichiometric amount is generally used. wikipedia.org The reaction time is also optimized to maximize the conversion of the starting material while minimizing the formation of byproducts. scielo.br For instance, in some oxidative coupling reactions, reducing the reaction time from 20 hours to 4 hours did not significantly impact the conversion and selectivity. scielo.br

In the synthesis of pyrazine derivatives, purification techniques such as column chromatography are often employed to isolate the desired product in high purity. ingentaconnect.com The choice of eluent, a mixture of petroleum ether and ethyl acetate, for example, is crucial for effective separation. ingentaconnect.com

Below is a table summarizing key reaction parameters and their typical ranges for the synthesis of related compounds, which can serve as a starting point for optimizing the synthesis of this compound.

| Parameter | Typical Range/Condition | Rationale |

| Temperature | Reflux | To initiate the radical chain reaction. mychemblog.com |

| Solvent | Carbon Tetrachloride, Acetonitrile | Non-polar solvent for Wohl-Ziegler reaction. organic-chemistry.org |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a steady, low concentration of bromine. organic-chemistry.org |

| Initiator | AIBN, Benzoyl Peroxide | To start the free-radical chain reaction. mychemblog.com |

| Reaction Time | 4-20 hours | To ensure completion of the reaction. scielo.br |

Green Chemistry Considerations in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to develop more environmentally benign and sustainable processes. tandfonline.comtandfonline.com In the context of synthesizing this compound, several aspects can be considered to make the process "greener."

One of the primary concerns is the use of hazardous solvents like carbon tetrachloride in the Wohl-Ziegler bromination. organic-chemistry.org The development of alternative, less toxic solvents is a key area of research. wikipedia.org Water has been explored as a green solvent for certain halogenation reactions, offering a practical and environmentally friendly option. rsc.org

Another green chemistry principle is the use of catalysts to improve reaction efficiency and reduce waste. nih.gov Biocatalytic approaches, using enzymes, are gaining traction as they are derived from renewable resources and are biodegradable. nih.gov For example, lipases have been used to catalyze the synthesis of pyrazinamide (B1679903) derivatives. rsc.org

One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, is another strategy that aligns with green chemistry principles. tandfonline.comresearchgate.net This approach can reduce solvent usage, energy consumption, and waste generation. ingentaconnect.com

Flow Chemistry Applications in Synthesis Scale-Up

For the industrial production and scale-up of this compound synthesis, flow chemistry offers significant advantages over traditional batch processing. mdpi.com Flow chemistry involves the continuous pumping of reactants through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.com

This enhanced control leads to improved reaction efficiency, reproducibility, and safety, especially when dealing with hazardous reagents or exothermic reactions. mdpi.com Flow systems can also lead to higher yields and selectivity compared to batch conditions. mdpi.com The development of continuous-flow systems for the synthesis of pyrazine derivatives has been reported, demonstrating the feasibility of this technology for this class of compounds. rsc.orgresearchgate.net For example, a continuous-flow system was developed for the synthesis of pyrazinamide derivatives, achieving high yields in a short reaction time. rsc.orgresearchgate.net

The ability to easily scale up production by running the flow reactor for longer periods or by using parallel reactors makes flow chemistry a highly attractive option for the manufacturing of fine chemicals and pharmaceutical intermediates. mdpi.com

Investigation of the Chemical Reactivity and Transformation Pathways of 2 Bromomethyl 5 Chloropyrazine

Nucleophilic Substitution Reactions of 2-(Bromomethyl)-5-chloropyrazine

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where an electron-rich nucleophile attacks an electron-deficient center, replacing a leaving group. wikipedia.orgmasterorganicchemistry.com In the case of this compound, two primary sites are susceptible to nucleophilic attack: the carbon of the bromomethyl group and the chlorinated carbon on the pyrazine (B50134) ring.

Substitution at the Bromomethyl Moiety

The bromomethyl group (-CH2Br) is highly reactive towards nucleophiles due to the electron-withdrawing nature of the bromine atom, which polarizes the C-Br bond and makes the carbon atom electrophilic. The bromine atom is a good leaving group, facilitating the substitution process. A variety of nucleophiles can displace the bromide ion, leading to the formation of a diverse range of derivatives.

Common nucleophiles that react at the bromomethyl position include amines, thiols, and alkoxides. For instance, the reaction with primary or secondary amines yields the corresponding aminomethyl-chloropyrazine derivatives. Similarly, thiols react to form thioethers, and alkoxides produce ethers. These reactions typically proceed under mild conditions and are widely used to introduce various functional groups onto the pyrazine core.

The reactivity of the bromomethyl group is a key feature in the synthesis of various biologically active molecules. For example, it has been utilized in the preparation of analogs of folic acid and fluorophores through reactions with appropriate nucleophiles. researchgate.net

Reactivity of the Chloro-Substituent on the Pyrazine Ring

The chlorine atom attached to the pyrazine ring is generally less reactive towards nucleophilic aromatic substitution (SNAr) compared to the bromine in the bromomethyl group. The pyrazine ring is an electron-deficient heterocycle, which can facilitate SNAr reactions, but the conditions required are typically more forcing than those for substitution at the bromomethyl side chain.

Displacement of the chloro substituent often requires higher temperatures and the use of strong nucleophiles. For instance, reactions with alkoxides or amines to replace the chlorine atom may necessitate heating in a suitable solvent. rsc.org The reactivity of chloropyrazines in nucleophilic substitution has been a subject of study, and it is known that they are generally less reactive than, for example, chloropyrimidines. researchgate.net

The selective reactivity of the two halogenated positions allows for a stepwise functionalization of the molecule. The more labile bromomethyl group can be substituted first under milder conditions, followed by the substitution of the less reactive chloro group under more vigorous conditions, providing a strategic approach to the synthesis of disubstituted pyrazine derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.govrsc.orgyoutube.com this compound and its derivatives can participate in several of these reactions, primarily involving the chloro-substituent on the pyrazine ring.

Suzuki-Miyaura Coupling with this compound Derivatives

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.comrsc.org In the context of this compound, the chloro group on the pyrazine ring can undergo Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids or their esters. researchgate.net

This reaction is particularly useful for introducing aryl or heteroaryl substituents at the 5-position of the pyrazine ring. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For instance, palladium(II) pincer complexes have been shown to be effective catalysts for the Suzuki-Miyaura coupling of 2-chloropyrazine (B57796) with arylboronic acids. researchgate.net

It's important to note that the bromomethyl group can also be reactive under certain Suzuki-Miyaura conditions, although the aryl chloride is generally the more common coupling partner in this type of reaction. nih.govd-nb.info Careful optimization of reaction conditions is therefore necessary to achieve the desired regioselectivity.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Chloro-Substituted Heterocycles

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product Yield (%) | Reference |

| 2-Chloropyrazine | Phenylboronic acid | Pd(II) ONO pincer complex | K2CO3 | H2O/Toluene | High | researchgate.net |

| 2-Chloroquinoline | Various arylboronic acids | Pd(II) hydrazone complex | - | H2O-DMF | Excellent | researchgate.net |

| 2-Bromo-5-(bromomethyl)thiophene (B1590285) | Various arylboronic acids | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 25-76 | nih.govd-nb.info |

This table presents data for related chloro-substituted heterocycles to illustrate the general conditions and outcomes of Suzuki-Miyaura reactions.

Sonogashira Coupling Reactions

The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction provides a direct method for the synthesis of alkynyl-substituted pyrazines from this compound. The chloro group on the pyrazine ring serves as the halide component in this reaction.

The reaction typically employs a palladium catalyst, often in combination with a copper(I) co-catalyst, and an amine base. gold-chemistry.org The Sonogashira coupling is highly valuable for the construction of conjugated enynes and arylalkynes, which are important structural motifs in various functional materials and biologically active compounds. scirp.org

The conditions for Sonogashira coupling can often be mild, sometimes even proceeding at room temperature, which is advantageous when dealing with sensitive functional groups. wikipedia.org

Table 2: General Conditions for Sonogashira Coupling Reactions

| Halide Component | Alkyne Component | Catalyst System | Base | Solvent | General Conditions | Reference |

| Aryl/Vinyl Halide | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Amine | Various | Often mild, can be room temperature | libretexts.orgwikipedia.orggold-chemistry.org |

| 2-Amino-3-bromopyridines | Terminal Alkynes | Pd(CF3COO)2, PPh3, CuI | - | DMF | Heating | scirp.org |

This table outlines the general components and conditions for Sonogashira coupling reactions.

Heck Reactions

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org The chloro-substituent on the pyrazine ring of this compound can participate in Heck reactions with various alkenes.

This reaction is a powerful tool for the vinylation of aryl and heteroaryl halides. organic-chemistry.org The process involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the final product and regenerate the catalyst. libretexts.org

The Heck reaction has found widespread application in the synthesis of fine chemicals, pharmaceuticals, and natural products. researchgate.netrug.nl The choice of catalyst, ligand, base, and reaction conditions can significantly influence the efficiency and stereoselectivity of the reaction.

Table 3: Overview of the Heck Reaction

| Component | Role |

| Unsaturated Halide | Electrophilic partner (e.g., 5-chloro-2-(bromomethyl)pyrazine) |

| Alkene | Nucleophilic partner |

| Palladium Catalyst | Facilitates the C-C bond formation |

| Base | Neutralizes the hydrogen halide formed during the reaction |

This table provides a summary of the key components in a Heck reaction.

Stille Coupling Reactions

The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org This reaction is noted for its tolerance of a wide variety of functional groups. organic-chemistry.org In the context of this compound, the chlorine atom on the pyrazine ring and the bromine atom of the bromomethyl group are both potential sites for Stille coupling.

The general mechanism of the Stille coupling involves a catalytic cycle that includes oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organotin reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligands, solvents, and additives can significantly influence the reaction's efficiency and regioselectivity. organic-chemistry.org For instance, the addition of copper(I) salts has been shown to have a synergic effect, and various palladium catalysts and ligand systems have been developed to optimize the reaction for different substrates. organic-chemistry.org

While specific studies on the Stille coupling of this compound are not extensively detailed in the provided search results, the reactivity of similar halogenated heterocycles provides valuable insights. For example, in the case of 3,5-dibromo-2-pyrone, Stille couplings typically occur regioselectively at the C3 position due to its lower electron density, which facilitates faster oxidative addition. nih.gov However, the regioselectivity can be reversed to favor the C5 position by using Cu(I) in a polar aprotic solvent. nih.gov This suggests that the electronic properties of the pyrazine ring and the differential reactivity of the C-Cl versus the C-Br bond in this compound would be critical factors in determining the outcome of Stille coupling reactions.

Buchwald-Hartwig Aminations

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or pseudohalides and amines. wikipedia.orgresearchgate.net This reaction has broad synthetic utility, particularly in the synthesis of aryl amines, and has largely replaced harsher traditional methods. wikipedia.org The reaction is characterized by its use of various electron-rich phosphine (B1218219) ligands that modulate the activity of the palladium catalyst. researchgate.net

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, association of the amine, deprotonation, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.orglibretexts.org The choice of ligand is crucial for the success of the reaction, with different generations of catalyst systems developed to accommodate a wide range of amine and aryl halide coupling partners under increasingly mild conditions. wikipedia.org For instance, bidentate phosphine ligands like BINAP and DDPF were among the first to allow for the efficient coupling of primary amines. wikipedia.org

Given that this compound possesses a halogenated pyrazine ring, it is a suitable substrate for Buchwald-Hartwig amination at the chloro-substituted position. The reaction would involve the coupling of an amine with the C-Cl bond of the pyrazine ring. The bromomethyl group's reactivity would need to be considered, as it could potentially undergo side reactions, although the conditions for Buchwald-Hartwig amination are generally selective for the C-X bond on the aromatic ring. Practical methods have been developed for the amination of 2-bromopyridines with volatile amines, highlighting the applicability of this reaction to similar heterocyclic systems. researchgate.net

Other Organometallic Functionalization

Beyond Stille and Buchwald-Hartwig reactions, this compound can undergo other organometallic functionalization reactions. A prominent example is the Suzuki-Miyaura cross-coupling reaction, which utilizes a palladium catalyst to couple an organoboron compound with an organic halide or triflate. d-nb.info This reaction is widely used for the formation of carbon-carbon bonds. d-nb.info

In a study on the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives, 2-bromo-5-(bromomethyl)thiophene was successfully coupled with various aryl boronic acids via a Suzuki reaction. d-nb.info The reaction selectively occurred at the C-Br bond of the thiophene (B33073) ring over the C-Br bond of the bromomethyl group. d-nb.info This selectivity is attributed to the slower oxidative addition of the palladium catalyst to the benzylic halide compared to the aryl halide. d-nb.info A similar regioselectivity would be expected for this compound, where the Suzuki coupling would preferentially occur at the C-Cl bond of the pyrazine ring.

The following table summarizes the key organometallic reactions applicable to this compound:

| Reaction | Coupling Partner | Bond Formed | Catalyst System (Example) |

| Stille Coupling | Organostannane | C-C | Pd(PPh₃)₄ |

| Buchwald-Hartwig Amination | Amine | C-N | Pd(OAc)₂ / Phosphine Ligand |

| Suzuki-Miyaura Coupling | Organoboron Compound | C-C | Pd(OAc)₂ / XPhos |

Electrophilic Aromatic Substitution Reactivity of the Pyrazine Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, involving the replacement of an atom (typically hydrogen) on the aromatic ring with an electrophile. wikipedia.org The reactivity of an aromatic ring towards electrophilic attack is heavily influenced by the substituents it bears. wikipedia.org Activating groups increase the electron density of the ring, making it more nucleophilic, while deactivating groups withdraw electron density, making it less reactive. wikipedia.org

The pyrazine ring in this compound is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes the pyrazine core generally less susceptible to electrophilic aromatic substitution compared to benzene. wikipedia.org Furthermore, the chloro group is a deactivating substituent, further reducing the ring's reactivity towards electrophiles. wikipedia.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgyoutube.com These reactions typically require strong electrophiles and often harsh reaction conditions, especially for deactivated aromatic systems. youtube.com While specific examples of electrophilic aromatic substitution on this compound are not provided in the search results, the general principles suggest that such reactions would be challenging and would likely require forcing conditions. The position of substitution would be directed by the combined electronic effects of the nitrogen atoms and the chloro and bromomethyl substituents.

Mechanistic Elucidation of Key Reactions Involving this compound

The mechanisms of the key reactions involving this compound, such as palladium-catalyzed cross-couplings and electrophilic aromatic substitution, are well-established for related substrates.

Palladium-Catalyzed Cross-Coupling Reactions: The mechanisms for Stille, Buchwald-Hartwig, and Suzuki reactions all revolve around a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgwikipedia.orgd-nb.info The key steps are:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl in the case of the pyrazine ring) of this compound, forming a Pd(II) intermediate. wikipedia.orgwikipedia.org

Transmetalation (for Stille and Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (organotin, organoboron, or amine) displaces the halide from the palladium center. wikipedia.orgwikipedia.orgd-nb.info

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst. wikipedia.orgwikipedia.org

Mechanistic studies on similar systems have provided detailed insights. For example, in the Buchwald-Hartwig amination, the nature of the ligand significantly impacts the rates of the individual steps in the catalytic cycle. wikipedia.org In Stille couplings, the regioselectivity can be influenced by the electronic properties of the substrate and the reaction conditions, which affect the rate of oxidative addition at different positions. nih.gov

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on the pyrazine core involves two main steps: masterorganicchemistry.com

Attack by the Aromatic Ring: The π-system of the pyrazine ring acts as a nucleophile and attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the pyrazine ring. masterorganicchemistry.com

The electron-withdrawing nature of the nitrogen atoms and the chloro substituent in this compound would destabilize the cationic intermediate, thus slowing down the rate of electrophilic attack. wikipedia.org

Advanced Spectroscopic and Crystallographic Elucidation of 2 Bromomethyl 5 Chloropyrazine and Its Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals, providing detailed information about the chemical environment of each nucleus.

For pyrazine (B50134) derivatives, the chemical shifts in ¹H NMR spectra are characteristic. For instance, in a related compound, 5-chloropyrazine-2-carbaldehyde, the aldehyde proton appears at a distinct chemical shift, and the pyrazine ring protons show specific coupling patterns that allow for their assignment. chemicalbook.com Similarly, for 2-(bromomethyl)-5-chloropyrazine, the methylene (B1212753) protons of the bromomethyl group would exhibit a characteristic singlet, while the pyrazine ring protons would appear as distinct signals, their chemical shifts influenced by the electron-withdrawing chloro and bromomethyl substituents.

In ¹³C NMR spectroscopy, the carbon atoms of the pyrazine ring and the bromomethyl group resonate at specific chemical shifts. phytobank.cachemicalbook.com The carbon attached to the bromine atom is significantly shifted downfield due to the halogen's electronegativity. docbrown.info The carbon atoms in the pyrazine ring also show distinct chemical shifts based on their position relative to the nitrogen atoms and the substituents. phytobank.cachemicalbook.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are instrumental in confirming the assignments made from one-dimensional spectra. ibaraki.ac.jp COSY experiments establish proton-proton coupling networks, while HMQC correlates protons with their directly attached carbons. These techniques are particularly valuable for complex derivatives where signal overlap in 1D spectra can be a challenge. ibaraki.ac.jp

Furthermore, NMR spectroscopy is a powerful method for determining the stereochemistry of reaction products derived from this compound. For example, the relative stereochemistry of substituents in a pyrrolidine (B122466) ring formed from a related bromomethyl compound was elucidated using NOE (Nuclear Overhauser Effect) experiments, which provide through-space correlations between protons. rsc.org

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Pyrazine and Related Heterocyclic Moieties

| Compound/Moiety | Proton (¹H) Chemical Shifts (ppm) | Carbon-¹³ (¹³C) Chemical Shifts (ppm) |

| Pyrazine Ring Protons | 8.0 - 9.0 | 140 - 155 |

| -CH₂Br Protons | 4.5 - 5.0 | 30 - 40 |

| Aromatic Protons (phenyl substituents) | 7.0 - 8.0 | 125 - 135 |

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific substitution pattern of the molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and its derivatives, thereby confirming their molecular formulas. amadischem.com The presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, with the M+ and M+2 peaks appearing in a specific ratio, which provides definitive evidence for the presence of these halogens. raco.cat

The fragmentation patterns observed in the mass spectrum offer valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of the bromine atom (M-Br) or the entire bromomethyl group (M-CH₂Br). raco.cat The stability of the resulting fragment ions can provide insights into the molecule's structure. In aromatic aldehydes, for instance, a common fragmentation is the loss of a hydrogen atom (M-1) or the formyl group (M-29). miamioh.edu Similar α-cleavages are expected for ketones derived from pyrazine precursors. miamioh.edu

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing complex reaction mixtures and for the determination of impurities. nih.gov

Interactive Data Table: Expected Mass Spectrometric Fragments for this compound

| Fragment | m/z (relative to monoisotopic mass) | Description |

| [M]⁺ | 208 | Molecular ion |

| [M-Br]⁺ | 129 | Loss of a bromine radical |

| [M-Cl]⁺ | 173 | Loss of a chlorine radical |

| [C₅H₃N₂Cl]⁺ | 126 | Loss of the bromomethyl group |

| [C₄H₂N₂Cl]⁺ | 113 | Further fragmentation of the pyrazine ring |

Note: The m/z values are based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl, ⁷⁹Br). The isotopic pattern will show contributions from ³⁷Cl and ⁸¹Br.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

C-H stretching vibrations of the pyrazine ring and the methylene group.

C=N and C=C stretching vibrations within the pyrazine ring, typically appearing in the 1600-1400 cm⁻¹ region.

C-Cl stretching vibration , which is typically found in the 800-600 cm⁻¹ region.

C-Br stretching vibration , which appears at lower frequencies, usually in the 600-500 cm⁻¹ range.

For derivatives of this compound, the appearance of new, characteristic IR bands confirms the success of a chemical transformation. For example, the formation of an alcohol would be indicated by a broad O-H stretching band around 3300 cm⁻¹, while the synthesis of a ketone would show a strong C=O stretching absorption around 1700 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| C=N (in ring) | Stretch | 1600 - 1475 |

| C=C (in ring) | Stretch | 1500 - 1400 |

| C-Cl | Stretch | 800 - 600 |

| C-Br | Stretch | 600 - 500 |

Single-Crystal X-ray Diffraction Analysis of this compound Analogues and Reaction Products

For instance, the crystal structure of 2-(bromomethyl)-4-(4-chlorophenyl)-1-tosylpyrrolidine, a derivative, reveals detailed information about bond lengths, bond angles, and the conformation of the pyrrolidine ring. researchgate.netresearchgate.net Such analyses can confirm the stereochemistry of a reaction and reveal subtle intramolecular and intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the packing of molecules in the crystal lattice. nih.gov

The crystal structures of metal complexes involving pyrazine-containing ligands can also provide information about the coordination preferences of the pyrazine nitrogen atoms. researchgate.net This is particularly relevant for understanding the potential of this compound derivatives as ligands in coordination chemistry.

Conclusion

Summary of Key Findings

2-(Bromomethyl)-5-chloropyrazine is a synthetically valuable, bifunctional heterocyclic compound. Although specific data for this exact molecule is sparse in the scientific literature, its chemical behavior can be reliably inferred from closely related analogs. It is likely synthesized via radical bromination of 2-chloro-5-methylpyrazine (B1367138). Its chemical utility is defined by two key reactive sites: the electrophilic bromomethyl group, which is highly reactive towards nucleophiles, and the chloro-substituted pyrazine (B50134) ring, which can participate in palladium-catalyzed cross-coupling reactions. This dual reactivity makes it an excellent building block for creating diverse molecular structures.

Future Research Directions

Future research should focus on the definitive synthesis and full characterization of this compound to establish its precise physical and spectroscopic properties. Exploration of its reactivity profile, particularly in sequential and orthogonal derivatization reactions, would further solidify its role as a versatile synthetic intermediate. Given the prevalence of the pyrazine scaffold in bioactive molecules, synthesizing and screening libraries of compounds derived from this compound could lead to the discovery of novel therapeutic agents or advanced functional materials.

Synthetic Utility of 2 Bromomethyl 5 Chloropyrazine in Complex Molecule Construction

Building Block for Novel Pyrazine-Containing Heterocycles

The unique structural features of 2-(bromomethyl)-5-chloropyrazine make it an ideal starting material for the synthesis of novel heterocyclic systems containing a pyrazine (B50134) ring. The reactive bromomethyl group readily undergoes reactions with various nucleophiles, such as amines, thiols, and alcohols, to introduce a wide array of substituents. This reactivity is fundamental to its application in constructing more complex molecular frameworks.

For instance, the bromomethyl group can be displaced by a nucleophile to form a new carbon-heteroatom bond, leading to the formation of substituted pyrazines. These derivatives can then be subjected to further transformations, such as intramolecular cyclization reactions, to generate fused heterocyclic systems. The pyrazine ring itself can participate in cycloaddition reactions, further expanding the diversity of accessible heterocyclic structures.

Recent research has demonstrated the utility of related bromomethyl-substituted heterocycles in the synthesis of complex molecules. For example, 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide has been used in SNH and click reactions to create analogs of folic acid and novel fluorophores. researchgate.net This highlights the potential of the bromomethyl group on the pyrazine ring to serve as a key reactive handle for building intricate molecular designs.

The synthesis of novel mdpi.comnih.govmdpi.comtriazolo[1,5-b] mdpi.comnih.govresearchgate.netmdpi.comtetrazines has been achieved through the oxidative cyclization of 3,6-disubstituted 1,2,4,5-tetrazines bearing amidine fragments, showcasing another avenue for creating complex heterocyclic systems from pyrazine-like precursors. beilstein-journals.org These examples underscore the broad applicability of using substituted pyrazines as foundational units for the construction of a wide variety of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Table 1: Examples of Novel Heterocycles Synthesized from Pyrazine Precursors

| Precursor | Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|---|

| 2-Amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide | SNH and click reactions | Folic acid analogs, fluorophores | Medicinal chemistry, bioimaging | researchgate.net |

| 3,6-Disubstituted 1,2,4,5-tetrazines | Oxidative cyclization | mdpi.comnih.govmdpi.comTriazolo[1,5-b] mdpi.comnih.govresearchgate.netmdpi.comtetrazines | Medicinal chemistry | beilstein-journals.org |

Scaffold for Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex molecules from three or more starting materials in a single step. nih.gov The structure of this compound, with its two distinct reactive sites, makes it an excellent candidate for use as a scaffold in MCRs.

The bromomethyl group can act as an electrophilic component, reacting with a nucleophile, while the chloro group can participate in a separate reaction, such as a cross-coupling reaction. This dual reactivity allows for the simultaneous or sequential introduction of multiple points of diversity into the final molecule.

For example, a three-component reaction could involve the reaction of this compound with a nucleophile and a boronic acid in the presence of a suitable catalyst. The nucleophile would displace the bromide, and the boronic acid would couple with the chloride, resulting in a highly substituted pyrazine derivative in a single operation. The efficiency and atom economy of MCRs make them highly attractive for the rapid generation of libraries of compounds for drug discovery and other applications. youtube.comnih.gov

The development of new MCRs is an active area of research, and the use of versatile building blocks like this compound is crucial for expanding the scope of these powerful transformations. The ability to construct complex molecular architectures in a single step has significant implications for the efficient synthesis of new chemical entities with potential applications in various scientific fields. nih.gov

Intermediate in the Synthesis of Agrochemical Scaffolds

The pyrazine heterocycle is a key structural motif in many agrochemicals, including herbicides, fungicides, and insecticides. The ability of this compound to serve as a precursor to a wide range of substituted pyrazines makes it a valuable intermediate in the synthesis of new agrochemical scaffolds.

The functional groups on this compound can be manipulated to introduce specific substituents that are known to impart desired biological activity. For example, the chloro group can be replaced with various other functionalities through nucleophilic aromatic substitution or cross-coupling reactions. The bromomethyl group allows for the introduction of a variety of side chains that can modulate the compound's physical and biological properties.

The synthesis of complex pyrazine-containing molecules with potential agrochemical applications often involves multi-step sequences. nih.gov The use of a pre-functionalized building block like this compound can significantly streamline these syntheses, making the development of new agrochemicals more efficient and cost-effective. The versatility of this compound allows for the systematic exploration of structure-activity relationships, which is essential for the design of new and improved crop protection agents.

Application in the Design and Construction of Advanced Materials (e.g., conjugated systems)

The pyrazine ring, with its electron-deficient nature, is an attractive component for the construction of advanced materials with interesting electronic and photophysical properties. When incorporated into conjugated systems, pyrazine units can influence the material's HOMO and LUMO energy levels, leading to desirable characteristics for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The dual reactivity of this compound provides a versatile platform for the synthesis of pyrazine-containing conjugated molecules. The chloro group can be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to extend the conjugated system by forming new carbon-carbon bonds. The bromomethyl group can be used to attach the pyrazine core to other molecular components or to introduce solubilizing groups that improve the material's processability.

The ability to precisely control the structure and electronic properties of conjugated materials is crucial for optimizing their performance in various devices. The use of well-defined building blocks like this compound allows for the systematic design and synthesis of new materials with tailored properties. This approach is essential for advancing the field of organic electronics and developing next-generation technologies. nih.gov

Conclusion and Future Research Directions

Summary of Key Findings on 2-(Bromomethyl)-5-chloropyrazine

A comprehensive review of scientific literature reveals a notable absence of dedicated research on this compound. No specific experimental data on its synthesis, physical properties, or reactivity has been formally documented. However, its structure, comprising a chloropyrazine ring and a reactive bromomethyl group, allows for well-founded inferences about its chemical nature.

The key structural features suggest it is a bifunctional electrophile. The pyrazine (B50134) ring, being electron-deficient, is susceptible to nucleophilic attack, a characteristic enhanced by the chloro-substituent. The bromomethyl group is a classic alkylating agent, primed for nucleophilic substitution reactions. This dual reactivity positions this compound as a potentially versatile intermediate in organic synthesis.

Inferred Properties of this compound:

| Property | Inferred Characteristic | Basis for Inference |

| Molecular Formula | C₅H₄BrClN₂ | Structural analysis |

| Molecular Weight | 207.46 g/mol | Sum of atomic weights |

| Physical State | Likely a solid at room temperature | Similar to related halopyridines and pyrazines mdpi.com |

| Reactivity | Electrophilic | Presence of electron-withdrawing pyrazine ring and labile bromomethyl group |

Unexplored Reactivity and Synthetic Opportunities

The true potential of this compound lies in its unexplored reactivity. The bromomethyl group is an ideal handle for introducing the pyrazine moiety into larger molecules through nucleophilic substitution.

Potential Nucleophilic Substitution Reactions:

With N-nucleophiles: Reactions with amines, azides, or heterocycles like indole (B1671886) could yield a variety of nitrogen-containing pyrazine derivatives. This is a common strategy, as seen in the modification of related bromomethylpyrazine N-oxides. researchgate.netresearchgate.net

With O-nucleophiles: Alkylation of alcohols or phenols would lead to the formation of ether linkages, creating pyrazinyl methyl ethers.

With S-nucleophiles: Reaction with thiols or thiophenols would produce thioethers, which are of interest in various bioactive compounds.

Furthermore, the chloro-substituent on the pyrazine ring offers a secondary site for modification, likely through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This opens up avenues for creating highly functionalized, polysubstituted pyrazines.

The synthesis of this compound itself presents an opportunity for investigation. A plausible route could involve the radical bromination of 2-chloro-5-methylpyrazine (B1367138), a common method for producing benzylic bromides.

Prospective Areas for Computational and Experimental Synergy

Given the lack of experimental data, a synergistic approach combining computational chemistry and experimental work would be highly effective. Modern computational methods, such as Density Functional Theory (DFT), can provide valuable predictive insights. mdpi.comresearchgate.net

Proposed Computational Studies:

Structural and Spectroscopic Prediction: Calculation of the optimized geometry and prediction of NMR (¹H, ¹³C) and IR spectra would be invaluable for characterizing the molecule once it is synthesized. mdpi.com

Reactivity Mapping: Computational modeling can map the electrostatic potential to identify the most electrophilic sites, predicting the regioselectivity of nucleophilic attacks.

Reaction Pathway Analysis: The energy barriers for various substitution reactions can be calculated to predict favorable reaction conditions and potential side products. nih.gov

These computational predictions would serve as a roadmap for targeted experimental work, saving significant time and resources in the laboratory. Experimental validation of the computational findings would, in turn, refine the theoretical models for this class of compounds. nih.gov

Broader Impact on Heterocyclic Chemistry and Organic Synthesis

The systematic study of this compound would be a valuable contribution to heterocyclic chemistry. Pyrazine derivatives are central to many pharmaceuticals, including anticancer and anti-inflammatory agents, due to their ability to act as bioisosteres and engage in hydrogen bonding. nih.govmdpi.com They are also finding increasing use in optoelectronic materials. rsc.org

By establishing the synthesis and reactivity of this compound, the chemical community would gain a new and versatile building block. Its bifunctional nature would allow for the streamlined construction of complex molecules with potential applications in:

Medicinal Chemistry: As a scaffold for new drug candidates. The pyrazine core is a key component in numerous bioactive molecules. marketresearchintellect.commdpi.com

Agrochemicals: As an intermediate for novel pesticides and herbicides.

Functional Materials: For the synthesis of new dyes, ligands for catalysts, and organic electronic materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2-(Bromomethyl)-5-chloropyrazine via nucleophilic substitution?

- Methodological Answer : The bromomethyl group can be introduced through nucleophilic substitution using brominating agents (e.g., or ) under anhydrous conditions. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions. Reaction progress should be monitored via TLC or HPLC. For example, analogous pyrazine derivatives have been synthesized using bromine in dichloromethane at −10°C to achieve regioselective substitution .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR can confirm the bromomethyl () and chloropyrazine moieties. The deshielding effect of bromine and chlorine aids in peak assignment.

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond angles and spatial arrangements, as demonstrated in studies of structurally related halogenated pyrazines .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns for bromine/chlorine .

Q. What purification strategies address common impurities in this compound synthesis?

- Methodological Answer : Common impurities include unreacted precursors or debrominated byproducts. Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the target compound. Recrystallization from ethanol/water mixtures can further enhance purity. Impurity profiling via HPLC with UV detection at 254 nm is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in alkylation reactions involving the bromomethyl group?

- Methodological Answer : Low yields may arise from competing elimination or hydrolysis. Strategies include:

- Using anhydrous solvents and inert atmospheres (e.g., ) to suppress hydrolysis.

- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.

- Screening transition-metal catalysts (e.g., CuBr) to stabilize intermediates, as shown in heterocyclic alkylation studies .

Q. What computational approaches predict the reactivity of the bromomethyl group in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations using software like Molecular Operating Environment (MOE) can model steric and electronic effects. For instance, Fukui indices may identify nucleophilic attack sites, while frontier molecular orbital (FMO) analysis predicts regioselectivity in Suzuki-Miyaura couplings. Comparative studies with chloro- or fluoromethyl analogs can validate computational predictions .

Q. How does the chloropyrazine ring influence the stability of the bromomethyl group under varying pH and temperature?

- Methodological Answer : The electron-withdrawing chlorine atom on the pyrazine ring increases the electrophilicity of the bromomethyl group, accelerating hydrolysis under basic conditions. Kinetic studies in buffered solutions (pH 2–12) at 25–60°C, monitored by -NMR, can quantify degradation rates. Stability is enhanced in aprotic solvents (e.g., DMSO), as observed in related halogenated pyrazines .

Q. What strategies resolve contradictions in regioselectivity data for bromomethyl-substituted pyrazines?

- Methodological Answer : Conflicting regioselectivity reports may arise from solvent polarity or reagent choice. Systematic studies using deuterated analogs (e.g., vs. ) can isolate solvent effects. Competitive experiments with isotopic labeling (e.g., ) and kinetic isotope effect (KIE) analysis provide mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.